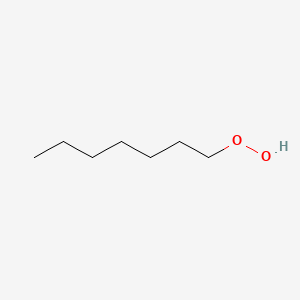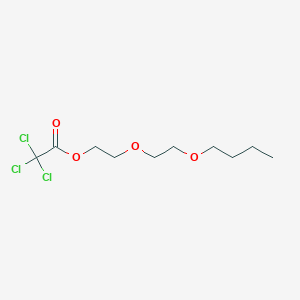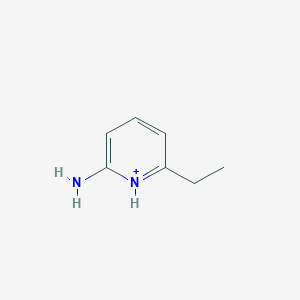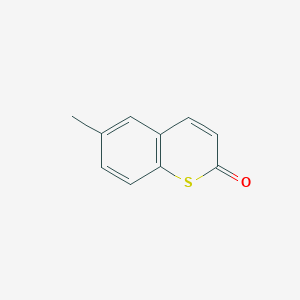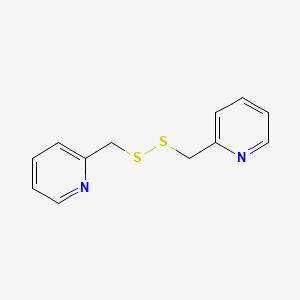
Bis(ethylmercuri)phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethylmercuri)phosphate is a chemical compound with the molecular formula C4H11Hg2O4P. It is also known by other names such as diethylmercuric phosphate and mercury, (hydrogen phosphato)bis(ethyl-mercury). This compound contains mercury atoms bonded to ethyl groups and a phosphate group, making it a unique organomercury compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylmercuri)phosphate typically involves the reaction of ethylmercury chloride with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2 C2H5HgCl + H3PO4 → (C2H5Hg)2PO4 + 2 HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated control systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(ethylmercuri)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and ethyl groups.
Substitution: The ethyl groups can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
Oxidation: Mercury oxides and phosphoric acid derivatives.
Reduction: Elemental mercury and ethyl derivatives.
Substitution: Various organomercury compounds depending on the substituent used.
Applications De Recherche Scientifique
Bis(ethylmercuri)phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of bis(ethylmercuri)phosphate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylmercury: Similar in structure but lacks the phosphate group.
Methylmercury chloride: Contains a methyl group instead of an ethyl group.
Phenylmercury acetate: Contains a phenyl group and an acetate group.
Uniqueness
Bis(ethylmercuri)phosphate is unique due to the presence of both ethylmercury and phosphate groups. This combination imparts distinct chemical and biological properties, making it different from other organomercury compounds.
Propriétés
Numéro CAS |
2440-45-1 |
|---|---|
Formule moléculaire |
C4H11Hg2O4P |
Poids moléculaire |
555.29 g/mol |
Nom IUPAC |
ethyl-[ethylmercuriooxy(hydroxy)phosphoryl]oxymercury |
InChI |
InChI=1S/2C2H5.2Hg.H3O4P/c2*1-2;;;1-5(2,3)4/h2*1H2,2H3;;;(H3,1,2,3,4)/q;;2*+1;/p-2 |
Clé InChI |
WOZAHTWCJPHEAN-UHFFFAOYSA-L |
SMILES canonique |
CC[Hg]OP(=O)(O)O[Hg]CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


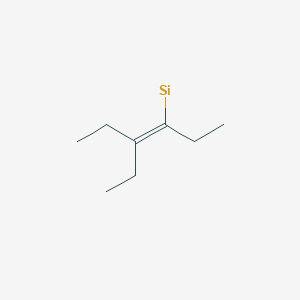
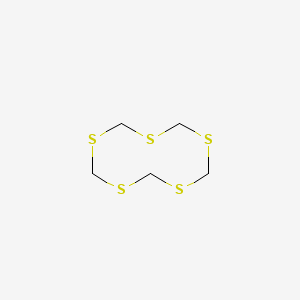
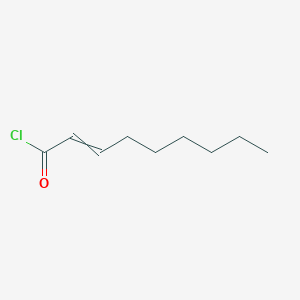

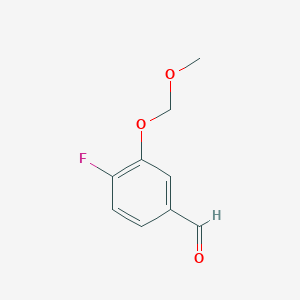
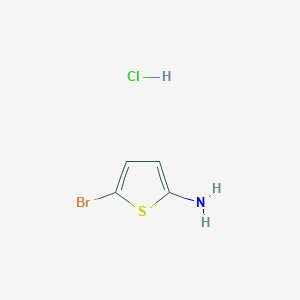
![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
